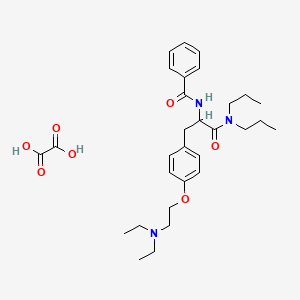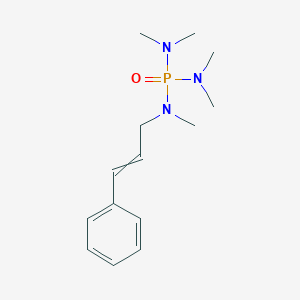![molecular formula C12H10N2O B14631412 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- CAS No. 54934-03-1](/img/structure/B14631412.png)
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- typically involves a multi-step process. One common method includes the cyclization of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system . This reaction is facilitated by the presence of a base, which promotes the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .
科学的研究の応用
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating its potential as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Leishmania parasites by interfering with their metabolic pathways. The compound’s ability to bind to DNA and proteins also plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones: These compounds have shown potential in medicinal chemistry for their diverse biological activities.
Uniqueness
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- stands out due to its specific structural features and the resulting biological activities.
特性
CAS番号 |
54934-03-1 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
2-methyl-1H-pyrrolo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C12H10N2O/c1-14-7-9-6-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-6H,7H2,1H3 |
InChIキー |
MDDNPVRZRKHKPM-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=CC3=CC=CC=C3N=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



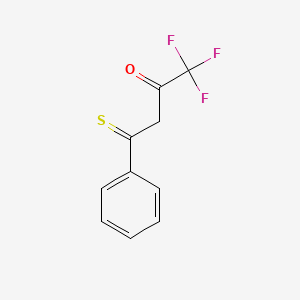
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
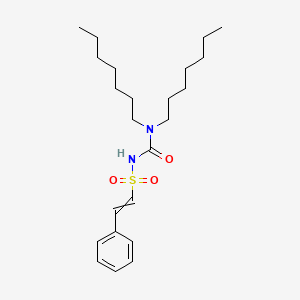
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
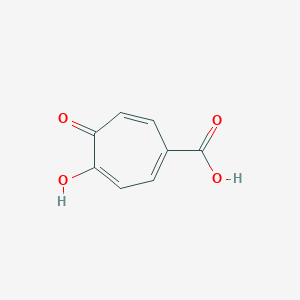

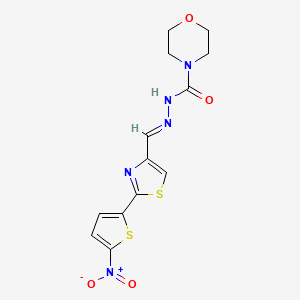
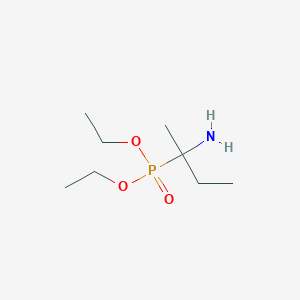
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
